6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[5,4-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of specific enzymes or receptors involved in various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the fluorobenzyl group, and the construction of the isoxazolo[5,4-b]pyridine core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The goal is to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. This can lead to the suppression of cell proliferation, induction of apoptosis, or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Fluorobenzyl-substituted compounds: These compounds have similar substituents and may exhibit comparable biological properties.
Isoxazole derivatives: These compounds contain the isoxazole ring and are studied for their potential therapeutic applications.
Uniqueness
6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C27H22FN5O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c1-35-20-9-7-18(8-10-20)25-24-21(14-22(17-5-6-17)29-27(24)36-32-25)26(34)30-23-11-12-33(31-23)15-16-3-2-4-19(28)13-16/h2-4,7-14,17H,5-6,15H2,1H3,(H,30,31,34) |
InChI Key |
NBXONYZWHRLOSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=C5)CC6=CC(=CC=C6)F |
Origin of Product |
United States |
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